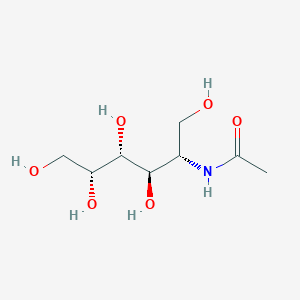

N-Acetylgalactosaminitol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2S,3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAICOVNOFPYLS-OSMVPFSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)[C@H]([C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146792 | |

| Record name | N-Acetylgalactosaminitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10486-91-6 | |

| Record name | N-Acetylgalactosaminitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10486-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylgalactosaminitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylgalactosaminitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role in Glycoconjugate Metabolism and Biosynthesis Pathways

N-Acetylgalactosaminitol as an Intermediate in Glycoprotein (B1211001) and Glycolipid Catabolism

This compound is recognized as a product of the breakdown, or catabolism, of certain glycoconjugates. Specifically, during the analysis of mucins, which are heavily glycosylated proteins, treatment with alkaline borohydride (B1222165) releases various sugar chains, including the monosaccharide this compound. researchgate.net This indicates that as these complex molecules are degraded, either in the laboratory for analysis or potentially within the body, this compound can be an end product of the N-acetylgalactosamine (GalNAc) residues that were part of the original structure.

Furthermore, studies involving the administration of GM2 ganglioside, a type of glycolipid, labeled with a radioactive isotope on its terminal GalNAc residue, have shown that this sugar is recycled by the body. nih.gov After injection into rats, the radioactivity was found distributed among glycoproteins, other gangliosides, and a free sugar fraction, suggesting that the GalNAc was liberated during the breakdown of the GM2 ganglioside and then re-utilized in the synthesis of new glycoconjugates. nih.gov This recycling pathway underscores the metabolic significance of GalNAc and its derivatives.

Involvement in Glycosaminoglycan Biosynthesis and Degradation

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are major components of the extracellular matrix. nih.govsigmaaldrich.com Their biosynthesis and degradation are complex processes involving numerous enzymes. nih.gov The biosynthesis of chondroitin (B13769445) sulfate (B86663), a type of GAG, involves the creation of a specific tetrasaccharide linkage region attached to a protein core, followed by the repeated addition of disaccharide units. caldic.com The initial N-acetylhexosamine added to this linkage region is crucial for determining whether a chondroitin sulfate or a heparan sulfate chain will be assembled. caldic.com

The degradation of GAGs occurs in lysosomes and is carried out by a series of hydrolases. sigmaaldrich.com For instance, N-acetyl-beta-hexosaminidase is an enzyme responsible for breaking down certain oligosaccharides derived from chondroitin 4-sulfate. nih.gov This enzymatic degradation is a stepwise process, and the resulting monosaccharides, such as N-acetylglucosamine, can be recycled by the cell. sigmaaldrich.com While this compound itself is a reduced form and not a direct substrate for these biosynthetic enzymes, its precursor, GalNAc, is a key building block in the synthesis of certain GAGs and is released during their degradation.

Mechanisms of O-Linked Glycan Release Yielding this compound

The study of O-linked glycans, which are sugar chains attached to proteins through the oxygen atom of serine or threonine residues, often requires their chemical release from the protein backbone. creative-proteomics.comsigmaaldrich.com

A widely used method for releasing O-linked glycans is alkaline reductive β-elimination. creative-proteomics.comnih.govthermofisher.com This chemical process involves treating the glycoprotein with a strong base, such as sodium hydroxide, which cleaves the bond between the glycan and the amino acid. creative-proteomics.comnih.gov To stabilize the released glycan and prevent its degradation, a reducing agent, typically sodium borohydride, is included in the reaction. nih.govnih.gov This reducing agent converts the reducing end of the released glycan, which is a GalNAc residue in the case of mucin-type O-glycans, into its stable alcohol form, this compound. nih.govnih.gov This process is crucial for accurately analyzing the structure of the O-glycans. thermofisher.com

There are various modifications to this method, including the use of milder bases like ammonia (B1221849) or organic amines to minimize degradation of the protein and the glycans. acs.org

A significant challenge during the chemical release of O-linked glycans under alkaline conditions is a side reaction known as "peeling". nih.govrsc.org This is a stepwise degradation of the released glycan from its reducing end. acs.orgrsc.org The formation of this compound through the immediate reduction of the released GalNAc residue is a key strategy to prevent this peeling reaction. nih.govnih.gov By converting the reactive aldehyde group at the reducing end into a stable alcohol, the glycan is protected from further degradation, allowing for a more accurate analysis of the original glycan structures. nih.govnih.gov

Alternative methods to minimize peeling include using different chemical reagents or sample preparation techniques, such as buffer exchange with trifluoroacetic acid or EDTA. rsc.orgnih.govuniversiteitleiden.nl Oxidative methods for glycan release have also been developed, which can prevent peeling by forming a stable anomeric tag. nih.govacs.org

Metabolic Interconnections of N-Acetylgalactosamine and its Derivatives

N-acetylgalactosamine (GalNAc) and its derivatives are part of a network of metabolic pathways.

Cells can utilize a salvage pathway to recycle GalNAc that is taken up from the environment or produced from the breakdown of glycoconjugates. pnas.orgnih.govnih.gov A key enzyme in this pathway is N-acetylgalactosamine kinase (GALK2). tandfonline.comnih.gov This enzyme specifically phosphorylates GalNAc at the 1-position, using ATP as the phosphate (B84403) donor, to form GalNAc-1-phosphate. nih.govexpasy.orgebi.ac.ukqmul.ac.uk This is the first step in converting GalNAc into UDP-GalNAc, a high-energy sugar nucleotide that can then be used by glycosyltransferases to build new glycans. pnas.orgnih.govacs.org

The activity of GALK2 is highest in the kidney and liver. nih.gov The enzyme is highly specific for GalNAc, showing little to no activity with other sugars like N-acetylglucosamine (GlcNAc) or galactose. tandfonline.comnih.gov This specificity ensures the efficient channeling of GalNAc into the appropriate biosynthetic pathways. The kinetic parameters of human N-acetylgalactosamine kinase have been determined, providing insight into its function. tandfonline.com

The table below summarizes the key enzymes in the N-acetylgalactosamine salvage pathway.

| Enzyme | Abbreviation | Function |

| N-acetylgalactosamine kinase | GALK2 | Phosphorylates GalNAc to GalNAc-1-phosphate. tandfonline.comnih.govexpasy.org |

| UDP-GlcNAc pyrophosphorylase | AGX1/AGX2 | Converts GalNAc-1-phosphate to UDP-GalNAc. pnas.org |

| UDP-galactose 4'-epimerase | GALE | Interconverts UDP-GalNAc and UDP-GlcNAc. pnas.org |

Regulatory Aspects of N-Acetylgalactosamine Catabolism

The breakdown of N-acetylgalactosamine (GalNAc) is a regulated process in various organisms, particularly in bacteria, where it can serve as a source of carbon and nitrogen. biocyc.orgnih.gov In prokaryotes like Escherichia coli and Shewanella, the genes responsible for GalNAc utilization are often organized in clusters known as regulons. biocyc.orgnih.gov

The regulation of these pathways is frequently managed by repressor proteins. For instance, in several proteobacteria, a transcriptional repressor known as AgaR controls the expression of genes involved in GalNAc catabolism. nih.govnih.gov The presence of GalNAc or its phosphorylated derivatives can act as inducers, binding to the repressor and causing it to release from the DNA, thereby allowing the transcription of the necessary catabolic enzymes. nih.gov In Streptococcus suis, two paralogous AgaR regulators have been identified, with AgaR2 being the primary repressor of the GalNAc/GalN catabolism pathway. nih.gov

The catabolic pathway itself involves several key enzymatic steps. It typically begins with the transport of GalNAc into the cell and its subsequent phosphorylation. biocyc.orgnih.gov This is followed by deacetylation to form galactosamine-6-phosphate, which is then deaminated and isomerized to produce intermediates that can enter central metabolic pathways like glycolysis. nih.govd-nb.info The enzymes involved in the downstream steps of the pathway are largely conserved, while variations are more common in the initial transport and phosphorylation steps. nih.gov

In the opportunistic fungal pathogen Candida albicans, the catabolism of the related amino sugar N-acetylglucosamine (GlcNAc) is also tightly regulated. The genes for GlcNAc catabolism are clustered and their expression is coordinately induced by the presence of GlcNAc. pnas.orgmdpi.com This induction is rapid, allowing the cell to efficiently switch to using the amino sugar as a carbon source. pnas.org This regulation is crucial for the pathogen's ability to adapt to its environment within a host, as mucous membranes are rich in amino sugars. pnas.org

Glycosyltransferase-Mediated Biosynthesis of O-GalNAc Core Structures

The biosynthesis of mucin-type O-glycans, a major class of glycoconjugates, is initiated by the transfer of N-acetylgalactosamine (GalNAc) from a donor molecule, UDP-GalNAc, to a serine or threonine residue on a protein. wikipedia.orgaginganddisease.org This foundational step is catalyzed by a large family of enzymes called polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). nih.govconicet.gov.aroup.com In humans, there are 20 different ppGalNAc-T isoforms, each with potentially specific roles. oup.commdpi.com

This initial GalNAc residue, known as the Tn antigen, can then be extended to form a variety of core structures. nih.govresearchgate.net The synthesis of these core structures is mediated by other specific glycosyltransferases located in the Golgi apparatus. nih.govnih.gov The process occurs in a stepwise fashion, akin to an assembly line, as the glycoprotein moves through the different compartments of the Golgi. nih.gov

There are eight recognized O-GalNAc core structures, with Cores 1 and 2 being the most prevalent. wikipedia.orgcreative-proteomics.com

Core 1 is formed by the addition of a galactose residue to the initial GalNAc. wikipedia.orgnih.gov

Core 2 is created by adding an N-acetylglucosamine (GlcNAc) to the GalNAc of a Core 1 structure. nih.govcreative-proteomics.com

Core 3 structures, which are more restricted in their tissue distribution, are synthesized by adding a GlcNAc residue directly to the initial GalNAc. nih.govnih.gov

Core 4 is formed by the addition of a GlcNAc to a Core 3 structure. creative-proteomics.com

The expression and activity of the glycosyltransferases that create these core structures are highly regulated and can vary between different cell types and during different biological processes, such as lymphocyte activation. nih.govnih.gov The sequence of the protein backbone can also influence which core structures are synthesized. nih.gov Furthermore, modifications like sialylation can block the action of certain glycosyltransferases, thereby controlling the final structure of the O-glycan. nih.govnih.gov For example, sialylation of the Core 1 structure can prevent the synthesis of a Core 2 structure. nih.gov

| Enzyme Family | Function | Product | Notes |

|---|---|---|---|

| Polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) | Initiates O-glycosylation by transferring GalNAc to Ser/Thr residues. aginganddisease.orgnih.gov | Tn Antigen (GalNAc-Ser/Thr) | A family of 20 isoforms in humans. oup.commdpi.com |

| Core 1 β1-3 Galactosyltransferase (C1GalT1) | Transfers galactose to the Tn antigen. creative-proteomics.com | Core 1 Structure | Ubiquitously expressed. creative-proteomics.com |

| Core 2 β1-6 N-acetylglucosaminyltransferases (C2GnTs) | Transfers GlcNAc to the Core 1 structure. creative-proteomics.com | Core 2 Structure | Expression is highly regulated and cell-type specific. nih.gov |

| Core 3 β1-3 N-acetylglucosaminyltransferase (B3GNT6) | Transfers GlcNAc to the Tn antigen. nih.gov | Core 3 Structure | Mainly found in mucous epithelia. nih.gov |

Cross-Talk with Other Amino Sugar Metabolic Pathways

The metabolic pathways of different amino sugars are interconnected. The N-acetylgalactosamine (GalNAc) salvage pathway exhibits significant cross-talk with the O-GlcNAcylation pathway, which involves N-acetylglucosamine (GlcNAc). pnas.orgresearchgate.net In mammalian cells, exogenously supplied GalNAc can be converted into UDP-GalNAc. pnas.orgpnas.org This UDP-GalNAc can then be epimerized to UDP-GlcNAc by an enzyme called UDP-galactose-4-epimerase. frontiersin.org

This epimerization is a key point of intersection between the two pathways. The resulting UDP-GlcNAc becomes a substrate for O-GlcNAc transferase (OGT), an enzyme that attaches GlcNAc to serine and threonine residues of nuclear and cytoplasmic proteins. pnas.orgpnas.org This allows for the metabolic labeling of O-GlcNAcylated proteins using modified GalNAc analogs, a technique that has proven valuable in proteomics research. pnas.orgacs.org

Furthermore, the catabolism of GalNAc can lead to its components being re-utilized in the biosynthesis of other glycoconjugates. nih.gov For instance, after the breakdown of gangliosides containing GalNAc, the liberated GalNAc can enter the cytosol and be used for the synthesis of glycoproteins and other gangliosides. During this process, some of the GalNAc can be converted to GlcNAc and incorporated into glycoconjugates as such. nih.gov

The hexosamine biosynthesis pathway (HBP) serves as a central hub for amino sugar metabolism, integrating inputs from glucose, amino acid, and fatty acid metabolism to produce UDP-GlcNAc. mdpi.commdpi.com This pathway is sensitive to the nutrient status of the cell. The interconversion of UDP-GlcNAc and UDP-GalNAc ensures that the building blocks for both N-linked and O-linked glycosylation are available. frontiersin.orgmdpi.com The regulation of N-glycan branching by N-acetylglucosaminyltransferases is also linked to the HBP, as the availability of UDP-GlcNAc influences the extent of branching on glycoproteins, which in turn can affect nutrient uptake and metabolism. nih.gov

Enzymatic Activities and Biochemical Interplay Involving N Acetylgalactosaminitol

Enzymes Catalyzing the Degradation of N-Acetylgalactosaminitol-Containing Substrates

The breakdown of glycoproteins and glycolipids containing this compound is a critical process for cellular homeostasis and turnover. This degradation is carried out by specific glycoside hydrolases that recognize and cleave terminal sugar residues.

α-N-Acetylgalactosaminidase Specificity and Hydrolysis

α-N-Acetylgalactosaminidase (α-NAGA) is a lysosomal exoglycosidase that plays a pivotal role in the catabolism of glycoconjugates by cleaving terminal α-N-acetylgalactosamine residues. nih.gov This enzyme, classified under EC 3.2.1.49, catalyzes the hydrolysis of N-acetyl-alpha-D-galactosaminides. uni.lu

The specificity of α-NAGA is directed towards substrates with a terminal N-acetylgalactosamine linked via an α-glycosidic bond. nih.gov Research has shown that the N-acetyl group of the substrate forms important interactions with active site residues, contributing to the enzyme's specificity. nih.gov Interestingly, α-NAGA exhibits some overlapping specificity and can also hydrolyze substrates with a terminal α-galactose moiety, although less efficiently. nih.gov However, this secondary activity is not sufficient to compensate for deficiencies in α-galactosidase A, the enzyme primarily responsible for α-galactose hydrolysis. nih.gov

Studies on α-N-acetylgalactosaminidases from various sources, such as squid liver, have demonstrated their ability to hydrolyze terminal α-N-acetylgalactosaminyl linkages in a range of natural compounds, including asialo bovine submaxillary mucin and Forssman glycolipid. The hydrolysis reaction catalyzed by α-NAGA releases the terminal N-acetylgalactosamine from the non-reducing end of the glycan chain.

| Enzyme | EC Number | Action on this compound-Containing Substrates |

| α-N-Acetylgalactosaminidase | 3.2.1.49 | Catalyzes the hydrolysis of terminal α-N-acetylgalactosamine residues from glycopeptides and glycolipids. nih.gov |

Enzymes Modulating N-Acetylgalactosamine Precursor Metabolism and Glycosylation

The biosynthesis of complex glycans containing this compound is a highly regulated process involving a series of glycosyltransferases and other modifying enzymes. These enzymes are responsible for the assembly and elaboration of O-glycan chains, as well as the metabolic pathways that provide the necessary sugar precursors.

Glycoprotein-N-Acetylgalactosamine 3-Beta-Galactosyltransferase Activity

Glycoprotein-N-acetylgalactosamine 3-beta-galactosyltransferase, also known as Core 1 β1,3-galactosyltransferase 1 (C1GALT1), is a key enzyme in the biosynthesis of O-glycans. uniprot.orgwikipedia.orguniprot.orghmdb.ca It belongs to the family of glycosyltransferases and has the systematic name UDP-galactose:glycoprotein-N-acetyl-D-galactosamine 3-beta-D-galactosyltransferase (EC 2.4.1.122). wikipedia.org

The primary function of this enzyme is to catalyze the transfer of a galactose residue from UDP-galactose to a non-reducing O-linked N-acetylgalactosamine (GalNAc) residue. wikipedia.orgmonarchinitiative.org This reaction forms the Galβ1-3GalNAc structure, known as the Core 1 O-glycan or T antigen, which serves as a precursor for the synthesis of many more complex O-glycans found in glycoproteins. uniprot.orguniprot.orghmdb.canih.gov The enzyme's substrates are UDP-galactose and a glycoprotein (B1211001) containing an N-acetyl-D-galactosamine attached to a serine or threonine residue. wikipedia.org

The activity of C1GALT1 is fundamental for processes such as angiogenesis and kidney homeostasis. hmdb.ca Aberrant O-galactosylation due to altered C1GALT1 activity can have pathological consequences. uniprot.org

| Enzyme | EC Number | Catalytic Reaction |

| Glycoprotein-N-Acetylgalactosamine 3-Beta-Galactosyltransferase | 2.4.1.122 | UDP-galactose + glycoprotein N-acetyl-D-galactosamine ⇌ UDP + glycoprotein D-galactosyl-1,3-N-acetyl-D-galactosamine. wikipedia.org |

Sialyltransferases and Their Action on this compound-Containing Glycans

Sialyltransferases are a family of enzymes (EC 2.4.99.-) that catalyze the transfer of sialic acid from a CMP-sialic acid donor to the terminal positions of glycan chains on glycoproteins and glycolipids. researchgate.net Sialic acids are most commonly found at the non-reducing ends of these chains and play critical roles in a variety of biological processes, including cell-cell recognition and immune responses. tcichemicals.comtcichemicals.com

In the context of this compound-containing glycans, sialyltransferases are responsible for the sialylation of O-glycans. nih.gov For example, the sialyl-Tn antigen is formed by the addition of a sialic acid residue to the C-6 of an N-acetylgalactosamine that is directly linked to a serine or threonine residue. nih.gov Sialyltransferases can also add sialic acid to the Core 1 O-glycan (T antigen) to form sialylated-T antigens. nih.gov

There are different types of sialyltransferases, each with specific linkage preferences, such as α2,3, α2,6, and α2,8 linkages. nih.gov The expression and activity of these enzymes are tightly regulated and can vary between different cell types and developmental stages. nih.gov Altered sialylation patterns are often associated with diseases such as cancer. nih.gov

Role of N-Acetylgalactosamine Kinase in Metabolic Salvage

N-acetylgalactosamine kinase (GALK2) is an enzyme that plays a crucial role in the salvage pathway for N-acetylgalactosamine (GalNAc). wikipedia.org It is classified as a transferase, specifically a phosphotransferase, with the systematic name ATP:N-acetyl-D-galactosamine 1-phosphotransferase (EC 2.7.1.157). wikipedia.org

The primary function of this enzyme is to catalyze the phosphorylation of N-acetyl-D-galactosamine using ATP as the phosphate (B84403) donor, producing N-acetyl-alpha-D-galactosamine 1-phosphate and ADP. wikipedia.org This phosphorylation step is the first committed step in the metabolic reutilization of GalNAc that has been released from the degradation of glycoconjugates. nih.gov The resulting GalNAc-1-phosphate can then be converted to UDP-GalNAc, which can re-enter the glycosylation pathways for the synthesis of new glycoproteins and other glycoconjugates.

Studies have shown that N-acetylgalactosamine kinase has a somewhat relaxed substrate specificity and can also phosphorylate N-acetylglucosamine and N-acetylmannosamine. nih.gov This metabolic salvage is an important process for cellular economy, allowing for the efficient recycling of valuable monosaccharide units. nih.gov

| Enzyme | EC Number | Catalytic Reaction |

| N-Acetylgalactosamine Kinase | 2.7.1.157 | ATP + N-acetyl-D-galactosamine ⇌ ADP + N-acetyl-alpha-D-galactosamine 1-phosphate. wikipedia.org |

Influence of this compound Structural Context on Enzymatic Recognition

The enzymatic recognition of this compound (GalNAc) is not merely dependent on the monosaccharide itself but is profoundly influenced by its surrounding molecular environment. The structural context—including the nature of the aglycone (the molecule to which the sugar is attached), the type of glycosidic linkage, and the presence of neighboring chemical moieties—plays a critical role in determining the specificity and efficiency of enzymatic reactions. Enzymes such as glycosyltransferases and glycosidases exhibit exquisite sensitivity to these structural nuances, ensuring precise biological regulation.

Impact of the Aglycone Moiety: Peptide and Protein Scaffolds

The protein or peptide sequence adjacent to the site of O-glycosylation significantly modulates the activity of polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), the enzymes that initiate mucin-type O-glycosylation by transferring GalNAc to serine or threonine residues. nih.govethz.ch The specificity and kinetic efficiency of different GalNAc-T isoforms are dictated by the amino acid sequence flanking the acceptor hydroxyamino acid.

Research has demonstrated that variations in the peptide sequence can lead to substantial changes in the kinetic parameters (Km and kcat) of GalNAc-T enzymes. For instance, the charge of the amino acids near the glycosylation site can govern substrate preference. A study analyzing the kinetics of different GalNAc-T isozymes with a series of charged peptide substrates revealed that both the binding affinity (Km) and the catalytic turnover rate (kcat) are affected by these flanking residues. nih.gov This suggests that the enzyme's surface interacts with the peptide, and these interactions can either facilitate or hinder the optimal positioning of the acceptor serine or threonine within the catalytic site. nih.gov

For example, with the enzyme GalNAc-T2, a peptide substrate with a glutamate (B1630785) residue (negative charge) at the -1 position relative to the glycosylation site shows significantly different kinetics compared to a peptide with a valine at the same position. Similarly, the presence of charged residues can alter the binding modes of the substrate, as reflected by changes in both Km and kcat values for a given enzyme with different peptide sequences. nih.gov

This table presents kinetic parameters for various GalNAc-T isozymes with peptide substrates differing in charged amino acid residues flanking the glycosylation site. The data illustrates how the peptide context influences enzyme affinity (Km) and turnover (kcat). Data sourced from nih.gov.

Influence of Neighboring Moieties: Sulfation and Adjacent Sugars

The chemical modification of GalNAc or adjacent sugar residues, such as by sulfation, is a key determinant for enzymatic recognition. For example, a novel α-N-acetylgalactosaminyltransferase discovered in fetal bovine serum demonstrates specificity that is inhibited by sulfation. The presence of a sulfate (B86663) group at the C4 position of the penultimate GalNAc or galactose unit markedly inhibits the transfer of GalNAc to the terminal glucuronic acid. nih.gov This indicates that the enzyme's recognition site extends beyond the terminal acceptor sugar to include neighboring residues and their modifications.

The position of the GalNAc residue within a larger glycan chain—whether it is at a terminal or an internal position—also dictates enzyme specificity. Human serum N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase preferentially acts on the non-reducing terminal N-acetylgalactosamine 4-sulfate unit of chondroitin (B13769445) sulfate. In contrast, a similar enzyme from squid cartilage introduces sulfate groups predominantly into the interior portion of the chondroitin sulfate chain. ethz.ch This distinction highlights how enzyme orthologs can evolve to recognize different structural contexts of the same core sugar.

The identity of adjacent sugars also plays a crucial role. A study on α-N-acetylgalactosaminidases from squid liver identified two isozymes with differing specificities. While both enzymes could hydrolyze terminal α-N-acetylgalactosaminyl linkages in various glycoconjugates, one isozyme was also capable of hydrolyzing terminal α-galactosyl linkages, whereas the other was not. sigmaaldrich.com This demonstrates that the enzyme's active site can accommodate or be selective for sugars other than GalNAc when they are in the terminal position, underscoring the importance of the entire terminal disaccharide structure for recognition.

Impact of Glycan Branching and Linkage

The way in which a GalNAc-containing glycan is branched or linked creates a unique three-dimensional structure that is interrogated by enzymes. For instance, the enzyme iGnT (N-acetyllactosamine synthase) shows a preference for the Galβ1-4GlcNAcβ1-2Manα-R side chain over the Galβ1-4GlcNAcβ1-6Manα-R side chain in branched N-glycans. pjlss.edu.pk Conversely, β1,4-galactosyltransferase I (β4Gal-T1) exhibits the opposite preference. pjlss.edu.pk This complementary specificity ensures the balanced elongation of poly-N-acetyllactosamine chains on different branches of the N-glycan, illustrating how enzymes can read the branching pattern of a glycan.

The anomeric linkage (α or β) of the terminal GalNAc residue is a fundamental structural feature for enzyme recognition. Glycosidases are typically highly specific for one anomer over the other. For example, α-N-acetylgalactosaminidase (α-NAGAL) specifically cleaves terminal α-linked GalNAc residues and is implicated in the degradation of glycoconjugates like the blood group A antigen. nih.gov In contrast, β-N-acetylgalactosaminidases, such as one identified from Niabella aurantiaca, are specific for β-linked GalNAc. researchgate.net The active site architecture of these enzymes is precisely shaped to recognize the specific orientation of the glycosidic bond, preventing them from acting on the wrong anomer.

This table summarizes how different aspects of this compound's structural context influence its recognition by various classes of enzymes.

Structural Characterization and Advanced Analytical Methodologies in N Acetylgalactosaminitol Research

Methodologies for Isolation and Purification of N-Acetylgalactosaminitol-Terminated Glycans

The initial and critical step in the analysis of this compound-terminated glycans is their purification from complex biological mixtures. This is typically achieved by releasing the O-glycans from the protein backbone, a process that, when performed under reductive conditions (e.g., alkaline borohydride (B1222165) treatment), converts the linking N-Acetylgalactosamine residue to this compound. Following release, a variety of chromatographic and affinity-based methods are employed for their separation.

Chromatographic techniques are fundamental to the separation of glycan mixtures, exploiting differences in the physicochemical properties of the molecules.

Gas-Liquid Chromatography (GLC): This technique is highly effective for separating volatile compounds. This compound and other monosaccharides must first be chemically derivatized, commonly through reduction and acetylation to form alditol acetates, to increase their volatility. nih.govtaylorfrancis.comtaylorfrancis.com The separation is based on the differential partitioning of these derivatives between a gaseous mobile phase and a liquid stationary phase. nih.govacs.org GLC is particularly useful for monosaccharide composition analysis of a purified glycan. A gas-liquid chromatographic procedure can concomitantly separate and quantitate N-acetylglucosamine, N-acetylgalactosamine, N-acetylglucosaminitol, and this compound in a single run. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of glycan analysis, offering high resolution and versatility. creative-proteomics.com

Normal-Phase/Hydrophilic Interaction Liquid Chromatography (HILIC): In HILIC, glycans are separated based on their hydrophilicity. sigmaaldrich.comwaters.com Released O-glycans are often labeled with a fluorescent tag (e.g., 2-aminobenzamide (B116534), 2-AB) via reductive amination to enable sensitive detection. waters.comsavyondiagnostics.comludger.com The separation occurs on a polar stationary phase with an organic-aqueous mobile phase gradient. sigmaaldrich.comwaters.com

Reversed-Phase HPLC (RP-HPLC): This method separates molecules based on hydrophobicity. nih.gov While native glycans are too polar for significant retention, derivatization with a hydrophobic tag allows for effective separation on a nonpolar stationary phase. nih.gov This technique is complementary to normal-phase chromatography. sigmaaldrich.com

High-pH Anion-Exchange Chromatography (HPAEC): HPAEC separates glycans based on the number of charged groups, such as sialic acid or sulfate (B86663) moieties. sigmaaldrich.comnih.gov At high pH, the hydroxyl groups of the sugars become partially deprotonated, allowing even neutral glycans to be retained and separated on a strong anion-exchange column. nih.gov

Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. mtoz-biolabs.com It is particularly useful for fractionating glycoproteins before glycan release or for separating charged glycans (e.g., sialylated or sulfated O-glycans) from neutral ones. sigmaaldrich.combioglyco.com Weak anion exchange (WAX) chromatography can effectively separate glycoprotein (B1211001) isoforms with high resolution. nih.gov

Gel Filtration (Size-Exclusion Chromatography): This technique separates molecules based on their size (hydrodynamic volume). microbenotes.comnih.gov A column is packed with a porous matrix, and larger molecules that are excluded from the pores elute first, while smaller molecules that can enter the pores are retarded and elute later. microbenotes.comnih.gov It is often used for initial sample cleanup, such as desalting or separating large glycoproteins from smaller molecules, and can also be used to fractionate released glycans by size. microbenotes.comresearchgate.net

Table 1: Comparison of Chromatographic Techniques for this compound-Terminated Glycans

| Technique | Principle of Separation | Common Application | Derivatization Required? |

|---|---|---|---|

| Gas-Liquid Chromatography (GLC) | Volatility and partitioning | Monosaccharide composition analysis | Yes (e.g., alditol acetates) |

| High-Performance Liquid Chromatography (HPLC) | Polarity, hydrophobicity, charge | High-resolution separation of glycan mixtures | Often (e.g., fluorescent tagging) |

| Ion-Exchange Chromatography (IEC) | Net charge | Separation of charged from neutral glycans | No, but charge is inherent |

| Gel Filtration | Molecular size | Desalting, initial fractionation by size | No |

Affinity chromatography is a powerful technique that utilizes the specific, reversible binding of molecules to a ligand immobilized on a chromatographic matrix. For this compound-terminated glycans, this often involves the use of lectins.

Lectin Affinity Chromatography: Lectins are proteins that bind to specific carbohydrate structures. A column containing an immobilized lectin can be used to capture glycoproteins or free glycans containing the lectin's target epitope. For example, lectins with specificity for N-acetyl-D-galactosamine, such as those from Dolichos biflorus or Glycine max, can be used to purify proteins or glycans with terminal GalNAc residues. gbiosciences.comnih.gov This method is highly specific and can be used to isolate a particular subset of glycans from a complex mixture for further analysis. creative-proteomics.comnih.gov

Spectrometric Techniques for Comprehensive Structural Elucidation

Once this compound-terminated glycans are purified, spectrometric methods are employed to determine their detailed structure, including mass, sequence, linkage, and branching patterns.

Mass spectrometry (MS) is an indispensable tool in glycomics for determining the molecular weight and composition of glycans. creative-proteomics.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): In MALDI-TOF MS, the purified glycan sample is co-crystallized with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the sample, and the time it takes for the ions to travel to a detector is used to determine their mass-to-charge ratio. This technique is rapid, highly sensitive, and provides accurate molecular weight information for intact glycans.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is the gold standard for linkage analysis. springernature.com After the glycan is permethylated, hydrolyzed, reduced, and acetylated to form partially methylated alditol acetates (PMAAs), GC-MS analysis identifies the linkage positions based on the fragmentation patterns of the derivatives. researchgate.net It can also be used to identify and quantify N-acetylhexosamines like N-acetylglucosamine and N-acetylgalactosamine. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with MS (often with electrospray ionization, ESI) allows for the online separation and structural analysis of complex glycan mixtures. Tandem MS (MS/MS) experiments can be performed to fragment the glycan ions, providing valuable sequence and branching information. youtube.com Anion exchange chromatography coupled to mass spectrometry (AEX-MS) has been used to characterize over 400 proteoforms of alpha-1-acid glycoprotein differing in their glycosylation. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete, unambiguous structural determination of glycans, although it requires larger sample quantities and is lower in throughput compared to MS. springernature.com

¹H-NMR (Proton NMR): One-dimensional ¹H-NMR provides key information about the glycan structure. nih.gov The chemical shifts of anomeric protons (H-1) are particularly diagnostic, revealing the number of sugar residues, their anomeric configuration (α or β), and often the residue type. Protons of the N-acetyl group also give a characteristic signal. nih.gov By comparing the observed chemical shifts to databases of known structures, a preliminary identification can often be made. hmdb.cahmdb.ca Two-dimensional NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC) are required to assign all proton and carbon signals and definitively establish the linkage positions and sequence of the monosaccharides in the glycan chain. researchgate.net

Table 2: Spectrometric Techniques for Structural Elucidation

| Technique | Information Provided | Sample Requirement | Key Advantages |

|---|---|---|---|

| MALDI-TOF MS | Molecular weight, composition, heterogeneity | Low (pmol-fmol) | High speed, high sensitivity |

| GC-MS | Monosaccharide composition, linkage analysis | Moderate (nmol) | Gold standard for linkage determination |

| LC-MS/MS | Molecular weight, sequence, branching | Low (pmol-fmol) | High-resolution separation and structural data |

| ¹H-NMR | Anomeric configuration, residue type, sequence, linkage | High (µmol-nmol) | Unambiguous, complete structural determination |

Chemical Derivatization Strategies for Enhanced Analysis

Chemical derivatization is frequently used to modify this compound-terminated glycans to improve their analytical properties for chromatography or mass spectrometry.

Reductive Amination: This is a common strategy to attach a fluorescent or chromophoric tag to the reducing end of a released glycan. ludger.com However, since this compound is an alditol, it lacks a reducing end and cannot be derivatized by this method. This strategy is applied to glycans released by non-reductive methods. For glycans released via reductive β-elimination (yielding the alditol), other derivatization strategies must be used if tagging is required, or the native alditol is analyzed directly. The presence of the N-acetylamino group on C-2 has been reported to sometimes hamper the derivatization reaction at the anomeric center for the parent sugar, N-acetylgalactosamine. nih.gov

Permethylation: This involves replacing all free hydroxyl and N-acetyl protons with methyl groups. Permethylation significantly increases the stability and hydrophobicity of glycans, making them more amenable to MS analysis. It improves ionization efficiency in MS and directs fragmentation in a predictable manner during MS/MS experiments, which greatly aids in sequencing and linkage determination.

Acetylation: As mentioned for GLC analysis, conversion to alditol acetates is a crucial derivatization step. taylorfrancis.com This procedure involves reduction of the monosaccharides to their corresponding alditols followed by acetylation of the hydroxyl groups with acetic anhydride. taylorfrancis.com This creates stable, volatile derivatives suitable for separation by GC and analysis by GC-MS. taylorfrancis.com

Silylation: Trimethylsilylation is another method to increase the volatility of sugars for GC analysis. This involves reacting the hydroxyl groups with a silylating agent to form trimethylsilyl (B98337) (TMS) ethers. This is an alternative to acetylation for preparing samples for GC-MS analysis. nih.gov

Methylation Analysis for Linkage Determination

Methylation analysis is a cornerstone technique for the determination of glycosidic linkages in oligosaccharides and polysaccharides, including those containing this compound. The process involves the exhaustive methylation of all free hydroxyl groups on the sugar residues. This is followed by the hydrolysis of the glycosidic bonds, reduction of the monosaccharides to their corresponding alditols, and subsequent acetylation of the newly exposed hydroxyl groups. The resulting partially methylated alditol acetates (PMAAs) are volatile derivatives that can be readily analyzed by gas chromatography-mass spectrometry (GC-MS).

The fragmentation patterns of the PMAAs in the mass spectrometer are indicative of the positions of the original glycosidic linkages. The positions of the methyl ethers correspond to the hydroxyl groups that were free in the intact glycan, while the positions of the acetyl groups correspond to the hydroxyl groups that were involved in glycosidic linkages or the ring structure. For this compound-containing glycans, this method provides precise information on how this sugar alcohol is linked to other monosaccharides in the chain.

Table 1: Common Partially Methylated Alditol Acetates (PMAAs) Derived from this compound and Their Linkage Implications

| Partially Methylated Alditol Acetate Derivative | Inferred Linkage Position of this compound |

| 1,5-di-O-acetyl-2-deoxy-2-(N-methylacetamido)-3,4,6-tri-O-methyl-galactitol | Terminal N-Acetylgalactosamine |

| 1,3,5-tri-O-acetyl-2-deoxy-2-(N-methylacetamido)-4,6-di-O-methyl-galactitol | 3-linked N-Acetylgalactosamine |

| 1,5,6-tri-O-acetyl-2-deoxy-2-(N-methylacetamido)-3,4-di-O-methyl-galactitol | 6-linked N-Acetylgalactosamine |

| 1,3,5,6-tetra-O-acetyl-2-deoxy-2-(N-methylacetamido)-4-O-methyl-galactitol | 3,6-linked N-Acetylgalactosamine |

This table presents a selection of possible PMAA derivatives and their corresponding linkage interpretations for this compound. The exact fragmentation patterns in GC-MS are used for definitive identification.

Permethylation and Trimethylsilylation Procedures

Permethylation and trimethylsilylation are crucial derivatization techniques that enhance the volatility and thermal stability of carbohydrates, including this compound, making them amenable to analysis by mass spectrometry (MS) and gas chromatography (GC).

Permethylation involves the replacement of all hydrogen atoms of the hydroxyl and N-acetyl groups with methyl groups. This derivatization significantly improves the ionization efficiency of glycans in mass spectrometry, particularly in matrix-assisted laser desorption/ionization (MALDI)-MS. nih.gov The resulting permethylated oligosaccharides provide more informative fragmentation spectra upon tandem mass spectrometry (MS/MS), facilitating the determination of sequence and branching patterns. nih.gov The elimination of the C3 substituent from N-acetylhexosamine (HexNAc) residues in permethylated glycans is a useful diagnostic feature for linkage assignment. nih.gov

Trimethylsilylation involves the reaction of the hydroxyl groups of the carbohydrate with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS), to form trimethylsilyl (TMS) ethers. These derivatives are highly volatile and can be effectively separated and quantified by GC-MS. This method is particularly useful for the analysis of monosaccharide composition after hydrolysis of a complex glycan.

Introduction of Fluorescent and Radioactive Labels for Detection

To enhance the sensitivity of detection, especially in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), fluorescent and radioactive labels can be introduced into this compound-containing glycans.

Fluorescent Labeling: A common strategy involves the reductive amination of the reducing end of an oligosaccharide with a fluorescent tag. For mucin-type O-glycans, where this compound is at the reducing end after release from the peptide, this labeling is highly effective. acs.org Fluorophores such as 2-aminobenzamide (2-AB), 2-aminobenzoic acid (2-AA), and procainamide (B1213733) are frequently used. acs.org The labeled glycans can then be separated by HPLC with fluorescence detection, allowing for highly sensitive quantification and profiling of O-glycans from biological samples. acs.org Another approach involves the enzymatic transfer of a fluorescently tagged monosaccharide, such as a sialic acid derivative, to the terminal positions of glycans. nih.govrndsystems.com

Radioactive Labeling: Radioactive isotopes can be introduced to label glycans containing N-Acetylgalactosamine. A classic method involves the use of galactose oxidase to oxidize the C6 hydroxyl group of terminal galactose or N-acetylgalactosamine residues to an aldehyde. This aldehyde can then be reduced with a tritiated borohydride (e.g., sodium borohydride [³H]) to introduce a radioactive label. This technique allows for the specific labeling of terminal N-acetylgalactosamine residues for subsequent analysis and quantification.

Table 2: Comparison of Labeling Strategies for this compound-Containing Glycans

| Labeling Strategy | Label Type | Primary Application | Detection Method | Advantages |

| Reductive Amination | Fluorescent (e.g., 2-AB, 2-AA) | HPLC, Capillary Electrophoresis | Fluorescence Detection | High sensitivity, stable derivatives, quantitative |

| Enzymatic Transfer | Fluorescent (e.g., tagged sialic acid) | SDS-PAGE, Imaging | Fluorescence Detection | Specific for certain terminal structures |

| Galactose Oxidase/Borohydride Reduction | Radioactive (e.g., ³H) | Radio-TLC, Scintillation Counting | Radioactivity Detection | High sensitivity, specific for terminal residues |

Integrated Glycomics and Glycoproteomics Platforms for this compound Profiling

The comprehensive analysis of this compound-containing structures is greatly enhanced by integrated glycomics and glycoproteomics platforms. These approaches combine separation techniques with advanced mass spectrometry to provide a global view of glycosylation.

Glycomics focuses on the structural and quantitative analysis of the entire complement of glycans (the glycome) in a biological system. For O-glycans, this typically involves the chemical release of the glycans from the protein backbone, often resulting in this compound as the reducing-end sugar alcohol. The released glycans are then profiled using techniques such as HPLC with fluorescence detection or MALDI-MS.

Glycoproteomics , on the other hand, aims to identify the specific sites of glycosylation and the structures of the glycans attached to those sites on intact glycoproteins or glycopeptides. This is often achieved by digesting the glycoprotein with a protease to generate glycopeptides, which are then enriched and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fragmentation data from MS/MS can reveal both the peptide sequence and the structure of the attached glycan containing this compound. The study of mucin-type O-glycosylation, where N-Acetylgalactosamine is the initiating sugar, is a significant area within glycoproteomics. nih.govuzh.ch

The integration of glycomics and glycoproteomics provides a more complete picture of glycosylation. Glycomics data can guide the interpretation of the more complex glycoproteomics data, while glycoproteomics can pinpoint the specific protein carriers of the glycans identified in the glycomics analysis.

Enzymatic Probes for Specific Linkage and Sequence Determination

Enzymatic probes, in the form of specific exo- and endoglycosidases, are invaluable tools for the sequential analysis of glycans containing this compound. sigmaaldrich.comnih.gov These enzymes cleave specific glycosidic linkages, and by systematically treating a glycan with a panel of enzymes and analyzing the products, the sequence and anomeric configuration of the monosaccharides can be determined. nih.gov

Exoglycosidases cleave terminal monosaccharide residues with high specificity for the sugar and the anomeric linkage (α or β). For example, an α-N-acetylgalactosaminidase will specifically remove a terminal, non-reducing α-linked N-Acetylgalactosamine residue. By using a sequential digestion approach with various exoglycosidases and analyzing the resulting structures at each step (e.g., by MS or HPLC), the glycan sequence can be elucidated.

Endoglycosidases cleave internal glycosidic bonds within an oligosaccharide chain. For O-glycans, the O-Glycosidase (also known as Endo-α-N-Acetylgalactosaminidase) can catalyze the removal of core 1 (Galβ1-3GalNAc) and core 3 (GlcNAcβ1-3GalNAc) disaccharides from glycoproteins. neb.comneb.com The use of such enzymes can help to characterize the core structures of O-glycans initiated by N-Acetylgalactosamine.

Table 3: Selected Glycosidases Used in the Structural Analysis of this compound-Containing Glycans

| Enzyme | Type | Cleavage Specificity | Application |

| α-N-Acetylgalactosaminidase | Exoglycosidase | Removes terminal α-linked N-Acetylgalactosamine | Determination of terminal GalNAc residues |

| β-Galactosidase | Exoglycosidase | Removes terminal β-linked Galactose | Sequencing of outer chain structures |

| Neuraminidase (Sialidase) | Exoglycosidase | Removes terminal sialic acid residues | Unmasking underlying glycan structures |

| O-Glycosidase (Endo-α-N-Acetylgalactosaminidase) | Endoglycosidase | Cleaves core 1 and core 3 O-glycans | Characterization of O-glycan core structures |

Biological and Immunological Significance of N Acetylgalactosaminitol Containing Structures

Role in Cell-Cell Recognition and Intercellular Communication

N-Acetylgalactosamine, and by extension its reduced form N-acetylgalactosaminitol when part of larger structures, is essential for intercellular communication. These sugar residues are often found at the terminal positions of glycan chains on the cell surface, acting as recognition sites for other cells and for soluble molecules. This recognition is a highly specific process, akin to a lock and key mechanism, where the glycan structure is the key that fits into the carbohydrate-binding proteins (lectins) on the surface of another cell.

The importance of N-acetylgalactosamine in cell-cell communication is underscored by its involvement in the intricate signaling networks that govern cellular behavior. The binding of a cell-surface glycan containing this compound to a lectin on an adjacent cell can trigger a cascade of intracellular events, influencing processes such as cell growth, differentiation, and apoptosis.

Contribution to Extracellular Matrix Structural Integrity and Function

The extracellular matrix (ECM) is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Proteoglycans, a major component of the ECM, are heavily glycosylated proteins, and their glycosaminoglycan (GAG) chains play a critical role in the matrix's function. While N-acetylglucosamine is a well-known component of GAGs like hyaluronan, N-acetylgalactosamine is a key constituent of other important GAGs, such as chondroitin (B13769445) sulfate (B86663) and dermatan sulfate. These GAG chains, with their repeating disaccharide units containing N-acetylgalactosamine, are highly negatively charged, attracting water molecules and creating a hydrated, gel-like substance that resists compressive forces.

This property is crucial for the function of tissues like cartilage, which require resilience and shock absorption. The structural integrity and biomechanical properties of the ECM are therefore heavily dependent on the presence and proper sulfation patterns of N-acetylgalactosamine-containing GAGs.

Furthermore, studies have shown that nerve cell surface glycoproteins are linked to perineuronal proteoglycans through collagenous ligands, and these structures contain terminal N-acetylgalactosamines. This arrangement highlights the role of this compound-containing structures in organizing the specialized ECM around neurons, which is vital for synaptic plasticity and neuronal protection.

Functional Implications in Cellular Adhesion and Anti-Adhesion Mechanisms

The adhesion of cells to each other and to the extracellular matrix is a fundamental process in tissue formation, immune response, and microbial infection. Glycans containing this compound play a significant role in mediating these adhesive events.

Many pathogens, including bacteria and viruses, have evolved surface proteins called adhesins that specifically recognize and bind to host cell surface glycans. N-acetylgalactosamine is a common target for these adhesins. For instance, the virulence of the protozoan parasite Entamoeba histolytica is associated with a Gal/GalNAc-specific lectin that mediates its adherence to intestinal epithelial cells nih.gov. Similarly, some viruses utilize N-acetylgalactosamine-containing glycans as receptors for entry into host cells.

This understanding of glycan-mediated adhesion has opened up avenues for the development of anti-adhesion therapies. The principle behind this strategy is to use soluble oligosaccharides or glycomimetics that contain this compound to competitively inhibit the binding of pathogens to host cells. By blocking this initial step of infection, it is possible to prevent colonization and subsequent disease. These anti-adhesive agents can be designed to have a higher affinity for the pathogen's adhesin than the natural host cell receptor, making them effective inhibitors. This approach offers an alternative to traditional antibiotics and may reduce the development of antibiotic resistance nih.govnih.gov.

| Adhesion Mechanism | Anti-Adhesion Strategy | Example |

| Pathogen adhesin binds to host cell N-acetylgalactosamine. | Soluble N-acetylgalactosamine-containing oligosaccharides compete for adhesin binding. | Inhibition of Entamoeba histolytica adherence. |

| Viral glycoprotein (B1211001) binds to host cell N-acetylgalactosamine receptor. | Glycomimetics block the viral binding site. | Development of broad-spectrum antiviral agents. |

Signaling Roles of Glycans Terminating in this compound

Beyond their roles in recognition and adhesion, glycans terminating in this compound are also involved in transmembrane signaling. The binding of a ligand, such as a lectin or an antibody, to a cell surface glycoprotein or glycolipid containing this compound can induce the clustering of these receptors. This clustering is often a prerequisite for the activation of intracellular signaling pathways.

Receptor clustering can bring the intracellular domains of the receptors into close proximity, facilitating their phosphorylation and the recruitment of downstream signaling molecules. This can trigger a cascade of events leading to changes in gene expression, cell proliferation, differentiation, or apoptosis.

A notable example is the signaling mediated by galectins, a family of lectins that bind to β-galactosides, including N-acetylgalactosamine. The binding of galectins to specific glycoproteins on the cell surface can modulate a variety of cellular processes. For instance, the interaction of galectins with N-acetylgalactosamine-containing glycans on T-cell receptors can influence T-cell activation and immune responses. Understanding these signaling pathways is crucial for developing therapies that can modulate cellular behavior in diseases such as cancer and autoimmune disorders.

Clinical and Pathological Relevance of N Acetylgalactosaminitol Metabolism and Glycosylation

Genetic Disorders Associated with Aberrant N-Acetylgalactosaminitol Metabolism

Inherited defects in the enzymes responsible for the breakdown of complex molecules containing N-acetylgalactosamine lead to a group of conditions known as lysosomal storage disorders. These disorders are characterized by the accumulation of undigested macromolecules within the lysosomes, leading to cellular dysfunction and a wide range of clinical manifestations.

Schindler Disease: Pathophysiology and Accumulation of this compound

Schindler disease, also known as alpha-N-acetylgalactosaminidase deficiency, is a rare autosomal recessive lysosomal storage disorder. wikipedia.orgrarediseases.org It is caused by mutations in the NAGA gene, which leads to a deficiency of the lysosomal enzyme alpha-N-acetylgalactosaminidase (α-NAGA). wikipedia.orgismrd.org This enzyme is responsible for cleaving terminal α-N-acetylgalactosaminyl residues from glycoproteins and glycolipids.

The enzymatic defect results in the lysosomal accumulation of various glycoconjugates with terminal N-acetylgalactosamine moieties, including glycopeptides, oligosaccharides, and glycosphingolipids, in tissues throughout the body and in the urine. rarediseases.orgmhmedical.comnih.gov This accumulation is the primary driver of the pathophysiology observed in the disease. The clinical presentation of Schindler disease is heterogeneous and is classified into three main types based on the age of onset and severity of symptoms. wikipedia.orgismrd.org

| Type | Age of Onset | Key Clinical Features |

| Type I (Infantile) | 8-15 months | Normal early development followed by rapid and severe neurodegeneration, psychomotor retardation, blindness, seizures, and muscle rigidity. wikipedia.orgmhmedical.com |

| Type II (Adult) | Adulthood (30s) | Milder phenotype characterized by angiokeratoma corporis diffusum (skin lesions), mild intellectual impairment, and coarsening of facial features. wikipedia.orgmhmedical.com |

| Type III (Intermediate) | Variable | A spectrum of symptoms ranging from seizures and moderate psychomotor retardation to milder presentations with speech delays and behavioral problems. wikipedia.orgmhmedical.com |

Mucopolysaccharidoses Linked to Hexosamine-6-Sulfate Sulfatase Deficiencies (e.g., Morquio Syndrome)

Morquio syndrome, or Mucopolysaccharidosis type IV (MPS IV), is a lysosomal storage disorder characterized by the body's inability to break down certain glycosaminoglycans (GAGs). clevelandclinic.orgwikipedia.org It is an autosomal recessive condition with two subtypes, A and B, resulting from different enzyme deficiencies. medscape.com

Morquio syndrome Type A is caused by a deficiency of the enzyme N-acetylgalactosamine-6-sulfate sulfatase (GALNS). medscape.comrarediseases.org This enzyme is essential for the degradation of two specific GAGs: keratan (B14152107) sulfate (B86663) and chondroitin-6-sulfate. The deficiency of GALNS leads to the systemic accumulation of these GAGs in lysosomes, particularly in bone, cartilage, heart valves, and the cornea. medscape.com Although the primary accumulating substrate is not this compound itself, the deficient enzyme's name highlights its action on an N-acetylgalactosamine-containing substrate. The buildup of these molecules disrupts normal cellular function and leads to the progressive skeletal dysplasia and other systemic issues characteristic of the disease. clevelandclinic.orgmedscape.com Symptoms typically appear between the ages of one and three and include abnormal bone development, short stature, joint hypermobility, and corneal clouding. wikipedia.orgufhealth.org

Other Lysosomal Storage Disorders Affecting Glycan Degradation

Lysosomal storage diseases are a group of approximately 50 to 60 rare inherited metabolic disorders that result from defects in lysosomal function. nih.govyoutube.com These disorders are typically caused by the deficiency of a specific enzyme required for the degradation of macromolecules such as glycoproteins, glycolipids, and GAGs. rarediseases.orgnih.gov When a particular lysosomal enzyme is absent or non-functional, its specific substrate accumulates within the lysosome, leading to cellular damage and a wide array of clinical symptoms affecting various organs. rarediseases.orgmdpi.com

The degradation of complex glycans is a highly ordered process involving multiple sequential enzymatic steps. nih.gov A defect in any of these steps can halt the degradation pathway, causing the accumulation of the partially degraded glycan. Many of these complex glycans contain N-acetylhexosamines, including N-acetylgalactosamine. Therefore, a deficiency in any of the exoglycosidases or sulfatases involved in removing these residues can lead to a specific lysosomal storage disorder. The specific disease and its manifestations depend on the particular enzyme that is deficient and the type of molecule that accumulates.

This compound in Oncological Research and Disease Progression

Alterations in glycosylation are a well-established hallmark of cancer. nih.govmdpi.com These changes often involve the incomplete synthesis of glycan chains on proteins and lipids, leading to the expression of truncated, tumor-associated carbohydrate antigens on the cell surface. These aberrant glycans can profoundly impact cancer cell biology, including proliferation, adhesion, invasion, and metastasis.

Aberrant O-Glycosylation Patterns (e.g., Tn, Sialyl-Tn Antigens) and Cancer

A frequent change in cancer cells is the disruption of mucin-type O-glycosylation. nih.gov This process normally begins with the transfer of N-acetylgalactosamine (GalNAc) to a serine or threonine residue on a protein, forming the Tn antigen (GalNAcα1-O-Ser/Thr). mdpi.comresearchgate.net In normal cells, the Tn antigen is usually further processed into more complex, branched O-glycans. However, in many cancers, this process is halted, leading to the accumulation and expression of the Tn antigen and its sialylated form, the Sialyl-Tn (STn) antigen (Neu5Acα2-6GalNAcα1-O-Ser/Thr). nih.govmdpi.com

The expression of Tn and STn antigens is rare in normal adult tissues but is found in a high percentage of carcinomas. nih.govnih.gov Their presence is often associated with a poor prognosis, increased tumor aggressiveness, and metastasis. nih.govmdpi.com These truncated O-glycans can alter protein function, disrupt cell-cell and cell-matrix interactions, and contribute to immunosuppression in the tumor microenvironment. nih.govfrontiersin.org The expression of these antigens arises from defects in the glycosylation machinery, such as mutations in the COSMC gene, which is a chaperone required for the proper folding of a key enzyme in the O-glycan extension pathway. nih.govmdpi.com

| Cancer Type | Association with Tn/STn Antigen Expression |

| Gastric Cancer | Over-expression of STn is a common feature. mdpi.comnih.gov |

| Colon Cancer | STn expression is linked to adverse outcomes. mdpi.comnih.gov |

| Breast Cancer | Aberrant glycosylation with increased STn is observed. mdpi.comnih.gov |

| Lung Cancer | STn is neo-expressed in many cases. mdpi.comnih.gov |

| Ovarian Cancer | Expression of truncated O-glycans is a known marker. nih.gov |

| Prostate Cancer | STn is over-expressed in many prostate carcinomas. mdpi.comnih.gov |

| Pancreatic Cancer | Tn and STn antigens contribute to disease progression. frontiersin.org |

Alterations in Mucin Glycosylation in Malignancy

Mucins are large, heavily glycosylated proteins that are major carriers of O-glycans. In cancer, the glycosylation patterns of mucins are significantly altered. mdpi.com This aberrant glycosylation is characterized by the increased expression of truncated O-glycans like the Tn and STn antigens. mdpi.commdpi.com For example, in breast cancer, there is a notable decrease in complex, branched core 2 O-glycans and an increase in structures like the Sialyl-Lewis x antigen, which can enhance the adhesion of cancer cells to the endothelium, facilitating metastasis. mdpi.com

These changes in mucin glycosylation can have several consequences that promote cancer progression. Altered mucins can unmask new epitopes on the protein core, affect cell signaling pathways, and modulate the adhesive and invasive properties of cancer cells. nih.govmdpi.com The expression of aberrant glycan structures on mucins, such as those on MUC1, is a key factor in the occurrence, progression, and metastasis of many epithelial cancers. mdpi.com The study of these altered glycosylation pathways provides potential targets for both cancer diagnosis and therapy. mdpi.com

Role in Glycosylation of Key Cytokines (e.g., Tumor Necrosis Factor-Alpha)

Glycosylation is a critical post-translational modification that regulates the function of many proteins, including cytokines. researchgate.net Pro-inflammatory cytokines can modulate cell surface glycosylation by altering the expression of glycosyltransferases, the enzymes responsible for building glycan chains. nih.gov This, in turn, can affect cell signaling and contribute to the pathogenesis of inflammatory diseases. nih.gov

Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine, plays a central role in inflammation and immunity. The interplay between TNF-α and glycosylation is complex. TNF-α can induce changes in the glycosylation patterns of cells. For instance, treatment of synoviocytes (cells lining joint cavities) with TNF-α leads to altered cell-surface oligosaccharides and increased activity of specific glycosyltransferases involved in synthesizing O-glycans. nih.gov This suggests that TNF-α can remodel the cellular glycan landscape during an inflammatory response. nih.gov

This compound in Neurodegenerative Conditions

Aberrant protein glycosylation is increasingly implicated in the pathology of neurodegenerative diseases. O-GalNAc glycosylation, in particular, is vital for normal brain development and function, and its disruption is associated with severe neuropsychiatric conditions. nih.gov The analysis of O-glycans, often released as alditols like this compound, helps to uncover these disease-associated changes.

Changes in O-glycosylation are of significant interest in understanding neurodegenerative conditions like Parkinson's disease (PD), which is characterized by the misfolding and aggregation of proteins such as α-synuclein. A comprehensive study of the O-glycome in human nigrostriatal tissue revealed distinct alterations in PD patients compared to healthy controls.

| Brain Region | Glycosylation Change | Direction of Change | Statistical Significance (p-value) |

|---|---|---|---|

| Striatum | Sialylation | Increase | p < 0.001 |

| Striatum | Sulfation | Decrease | p = 0.001 |

| Substantia Nigra | Sialylation | Increase | p = 0.038 |

Myelin is the insulating layer that surrounds neuronal axons, and it is crucial for the efficient conduction of nerve signals. youtube.com Defects in glycosylation can lead to severe neurological problems, including abnormalities in myelination. medlink.com Congenital disorders of glycosylation (CDG) are a group of genetic diseases caused by defects in the synthesis and attachment of glycans to proteins and lipids. ovid.com Many forms of CDG present with significant neurological symptoms, such as developmental delay, seizures, and demyelinating neuropathy. medlink.comnih.gov

While many well-characterized CDGs with myelination defects are due to errors in N-glycosylation, disorders of O-glycosylation also contribute significantly to neurological pathologies. ovid.comnih.govcdghub.com Recent research has highlighted the specific importance of O-GalNAc glycans in the nervous system. These glycans are strikingly enriched in neuronal tracts and, specifically, at the nodes of Ranvier—specialized gaps in the myelin sheath that are essential for rapid signal propagation. nih.gov Inhibition of O-GalNAc glycan synthesis in neurons was found to shorten the length of the nodes of Ranvier, establishing a direct functional role for these glycans in maintaining the proper structure of myelinated axons. nih.gov Furthermore, a related modification, O-GlcNAcylation, is required in Schwann cells to maintain normal myelin and prevent axon degeneration. nih.gov

Therapeutic and Diagnostic Applications of this compound-Containing Constructs

The unique biological roles of N-acetylgalactosamine have paved the way for innovative therapeutic and diagnostic strategies. The specific recognition of GalNAc by certain receptors and its altered presentation in disease states are being actively exploited for drug delivery and biomarker discovery.

A breakthrough in therapeutic oligonucleotide delivery has been the use of N-acetylgalactosamine (GalNAc) as a targeting ligand for hepatocytes (liver cells). This approach leverages the asialoglycoprotein receptor (ASGPR), which is abundantly and specifically expressed on the surface of hepatocytes. researchgate.netnih.govportlandpress.com The ASGPR's function is to bind and clear circulating glycoproteins that have terminal galactose or GalNAc residues. researchgate.netnih.gov

By conjugating therapeutic oligonucleotides, such as small interfering RNAs (siRNAs) or antisense oligonucleotides (ASOs), to a cluster of GalNAc molecules (often a triantennary structure), these drugs can be efficiently and selectively delivered to the liver following subcutaneous injection. researchgate.netnih.gov This targeted delivery dramatically increases the potency of the drug in the liver while minimizing exposure and potential side effects in other tissues. This technology has proven highly successful, leading to the clinical approval of several GalNAc-conjugated therapies for various liver-related diseases. researchgate.netovid.com

Alterations in O-GalNAc glycosylation are a hallmark of several diseases, making these glycans and the enzymes that synthesize them promising biomarkers for diagnosis and prognosis. nih.govmdpi.com

Inflammatory Bowel Disease: In patients with Crohn's disease, the number of GalNAc residues attached to the O-linked glycans of Immunoglobulin A (IgA) is significantly decreased compared to healthy individuals or those with ulcerative colitis. nih.gov This deficiency of GalNAc on IgA shows high sensitivity and specificity for Crohn's disease and correlates with disease activity, making it a novel and useful biomarker. nih.gov

Cancer: Aberrant O-glycosylation is a common feature of cancer cells. nih.gov The expression of specific polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), the enzymes that initiate O-glycosylation, is often altered in tumors. For example, GalNAc-T14 is significantly overexpressed in breast carcinoma compared to non-malignant tissue, and its expression level is associated with the histological grade of the tumor. nih.gov Similarly, the Gal-GalNAc disaccharide has been identified as a biomarker for colon carcinogenesis, appearing in the very early stages of the disease. um.esnih.gov

| Disease | Biomarker | Change Observed in Disease State | Clinical Application |

|---|---|---|---|

| Crohn's Disease | GalNAc on O-glycans of IgA | Significant decrease | Diagnosis and monitoring of disease activity nih.gov |

| Breast Cancer | GalNAc-Transferase 14 (GalNAc-T14) Protein | Increased expression | Potential diagnostic marker, correlates with tumor grade nih.gov |

| Colon Cancer | Gal-GalNAc Disaccharide | Aberrant expression in precancerous and cancerous lesions | Early detection and screening um.esnih.gov |

| Parkinson's Disease | Sialylated O-glycans | Significant increase | Potential disease biomarker nih.gov |

Potential in Glycotherapy and Glycoengineering Approaches

N-Acetylgalactosamine (GalNAc), an amino sugar derivative of galactose, has emerged as a pivotal molecule in the fields of glycotherapy and glycoengineering, primarily due to its role in targeted drug delivery. wikipedia.orgnih.gov Its high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes, allows for the specific delivery of therapeutics to the liver. nih.govnih.govformulationbio.com This targeted approach has revolutionized the development of therapies for a range of hepatic diseases. creative-biolabs.com

The primary application of GalNAc in glycotherapy involves its conjugation to small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). wikipedia.orgbiosyn.com These oligonucleotide-based drugs can silence the expression of disease-causing genes; however, their effective delivery to specific tissues has been a significant challenge. biosyn.comfrontiersin.org By attaching GalNAc as a targeting ligand, these therapeutic molecules can be efficiently directed to and taken up by liver cells through receptor-mediated endocytosis. formulationbio.comcreative-biolabs.com This strategy enhances the potency of the drug, minimizes off-target effects, and allows for subcutaneous administration, improving patient convenience. formulationbio.combiosearchtech.com

Several GalNAc-conjugated siRNA therapeutics have received clinical approval, demonstrating the success of this glycoengineering approach. frontiersin.orgbiosearchtech.com These drugs are used to treat conditions such as hereditary transthyretin-mediated amyloidosis, acute hepatic porphyria, and hypercholesterolemia by silencing specific genes in the liver. nih.govfrontiersin.org The development of these therapies showcases the potential of GalNAc to create a new class of targeted medicines for liver-related disorders, including rare genetic diseases and cardiometabolic conditions. creative-biolabs.com

The success of GalNAc-siRNA conjugates has spurred further research into glycoengineering strategies. Scientists are exploring the use of GalNAc for the targeted delivery of other therapeutic agents and are working to optimize the chemical structure of the conjugates to further enhance their stability and efficacy. biosyn.com This involves refining the linker chemistry between GalNAc and the oligonucleotide, as well as modifying the oligonucleotide itself to improve its pharmacological properties. formulationbio.com The principles learned from GalNAc-mediated delivery are also being applied to develop targeting strategies for other tissues and cell types that express specific carbohydrate-binding receptors. biosyn.com

Key Research Findings in GalNAc-based Glycotherapy and Glycoengineering

| Therapeutic Agent | Target Gene/Protein | Indication | Key Finding |

| Givosiran | Aminolevulinate Synthase 1 (ALAS1) | Acute Hepatic Porphyria | FDA-approved GalNAc-siRNA conjugate that effectively silences the target gene in hepatocytes. nih.govfrontiersin.org |

| Inclisiran | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Hypercholesterolemia | An FDA-approved GalNAc-siRNA therapeutic that targets PCSK9 mRNA in the liver to lower cholesterol levels. nih.gov |

| Lumasiran | Glycolate Oxidase (GO) | Primary Hyperoxaluria Type 1 | An approved GalNAc-siRNA drug that reduces the production of oxalate (B1200264) in the liver. frontiersin.orgbiosearchtech.com |

| Vutrisiran | Transthyretin (TTR) | Hereditary Transthyretin-Mediated (hATTR) Amyloidosis | A GalNAc-siRNA therapeutic for the treatment of polyneuropathy in patients with hATTR amyloidosis. biosearchtech.com |

| Antisense Oligonucleotides (ASOs) | Various | Liver-associated diseases | Preclinical models show that GalNAc conjugation enhances the delivery of ASOs to hepatocytes by approximately 10-fold. biosearchtech.com |

Future Directions and Emerging Research Areas in N Acetylgalactosaminitol Studies

Development of Novel High-Throughput Analytical Technologies

The comprehensive analysis of N-acetylgalactosaminitol, often found within complex mixtures of other sugar alcohols released from glycoproteins, necessitates advanced analytical methods. Traditional techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been foundational, but they can be time-consuming and require costly equipment. researchgate.net The future of this compound analysis lies in the development of rapid, sensitive, and high-throughput technologies that can overcome these limitations.

One promising direction is the refinement of Ion Mobility Spectrometry (IMS) . IMS offers a valuable alternative by providing rapid analysis with high sensitivity at a lower cost compared to standard LC-MS methods. researchgate.netnih.gov It has been successfully used for the quality control and detection of various sugar alcohols, with sensitivities reaching the nanogram to sub-nanogram level. nih.gov Optimizing IMS parameters, such as desorption temperature and scan time, will be crucial for enhancing its performance for specific amino sugar alcohols like this compound. researchgate.netnih.gov